Dibromobis(2-methylpyridine)copper

Description

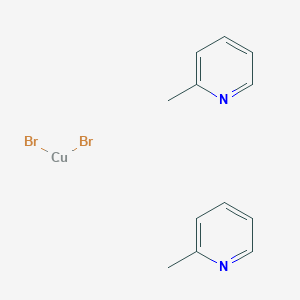

Dibromobis(2-methylpyridine)copper, with the chemical formula [CuBr₂(2-MePy)₂] (where 2-MePy = 2-methylpyridine), is a copper(II) coordination complex. It is synthesized by reacting copper(II) bromide with 2-methylpyridine in a stoichiometric ratio, typically under reflux conditions in polar solvents like ethanol or acetonitrile . The crystal structure, determined by X-ray diffraction, reveals a distorted octahedral geometry around the copper center, with two bromides in axial positions and two 2-methylpyridine ligands occupying equatorial sites . The Cu–N bond lengths range from 2.00–2.05 Å, while Cu–Br bonds are approximately 2.40–2.45 Å . Magnetic studies indicate paramagnetic behavior due to the d⁹ configuration of Cu(II), with weak antiferromagnetic coupling observed in dimeric forms .

Properties

Molecular Formula |

C12H14Br2CuN2 |

|---|---|

Molecular Weight |

409.61 g/mol |

IUPAC Name |

dibromocopper;2-methylpyridine |

InChI |

InChI=1S/2C6H7N.2BrH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

NDCNRZXNSVGTTK-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=N1.CC1=CC=CC=N1.[Cu](Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobis(2-methylpyridine)copper can be synthesized through the reaction of copper(II) bromide with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) bromide and 2-methylpyridine in a solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dibromobis(2-methylpyridine)copper can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the copper center.

Major Products Formed:

Substitution Reactions: The major products are the substituted copper complexes, where the bromine atoms are replaced by the incoming ligands.

Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include copper(I) or copper(III) complexes.

Scientific Research Applications

Chemistry: Dibromobis(2-methylpyridine)copper is used as a precursor in the synthesis of other copper complexes. It is also employed in studies of coordination chemistry and catalysis .

Biology and Medicine:

Industry: In industry, this compound can be used in the development of new materials, such as conductive polymers and catalysts for various chemical reactions .

Mechanism of Action

The mechanism of action of dibromobis(2-methylpyridine)copper involves its ability to coordinate with other molecules through its copper center. The copper ion can interact with various substrates, facilitating reactions such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Magnetic Comparisons

Table 1: Structural and Magnetic Properties of Selected Copper(II) Complexes

Key Observations :

- Ligand Effects : Replacing 2-methylpyridine with bulkier ligands (e.g., 2,3-dimethylpyridine) alters geometry. For example, [CuCl₂(2,3-diMePy)₂] adopts a square planar structure due to steric hindrance, contrasting with the octahedral geometry of [CuBr₂(2-MePy)₂] .

- Halide Influence : Bromide ligands in [CuBr₂(2-MePy)₂] result in longer Cu–X bonds compared to chloride analogs, affecting ligand field strength and electronic properties .

- Metal Center Differences : Cadmium and zinc analogs ([CdBr₂(L-proline)₂], [ZnBr₂(L-proline)₂]) exhibit diamagnetic behavior due to their d¹⁰ configurations, unlike the paramagnetic Cu(II) complex .

Reactivity and Functional Comparisons

Key Observations :

- Biological Activity : Substitution of fluorobenzyl groups with 2-methylpyridine in Cu(II) complexes (e.g., 4g, 4h, 4i) reduces MAO-B inhibition from 60–80% to <20%, attributed to the higher polarity of 2-methylpyridine, which limits membrane permeability .

- Catalytic Performance : While [CuBr₂(2-MePy)₂] shows moderate activity in oxidation reactions, fluorobenzyl-containing analogs exhibit superior performance due to stronger substrate binding via π-π interactions .

Spectroscopic and Electronic Properties

- Electronic Spectra : [CuBr₂(2-MePy)₂] displays a d-d transition band near 650 nm (ε ≈ 100 M⁻¹cm⁻¹), characteristic of octahedral Cu(II) complexes. In contrast, square planar [CuCl₂(2,3-diMePy)₂] shows a blue-shifted band at 580 nm due to stronger ligand field effects .

- EPR Data : The g-values for [CuBr₂(2-MePy)₂] (g∥ = 2.25, g⟂ = 2.05) align with axial symmetry, whereas dimeric forms show zero-field splitting parameters indicative of weak exchange interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.